

# BB-78485: A Potent Research Tool for Targeting Gram-Negative Bacteria

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## Compound of Interest

Compound Name: BB-78485

Cat. No.: B1667829

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## Application Notes and Protocols for Researchers

**BB-78485** is a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[2][3] By inhibiting LpxC, **BB-78485** disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens.[2][4] These properties make **BB-78485** a valuable research tool for studying bacterial physiology, developing novel antibacterial agents, and investigating mechanisms of antibiotic resistance.

## Mechanism of Action

**BB-78485** is a hydroxamate-based inhibitor that chelates the catalytic Zn<sup>2+</sup> ion in the active site of LpxC, thereby blocking its enzymatic activity.[5] This inhibition is highly specific for LpxC, with no significant activity against mammalian enzymes. The disruption of lipid A biosynthesis compromises the outer membrane barrier, making the bacteria susceptible to other antibiotics and environmental stressors.[4]

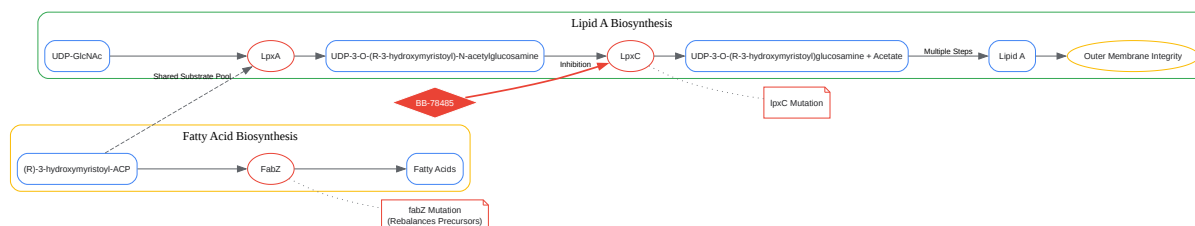
## In Vitro Activity

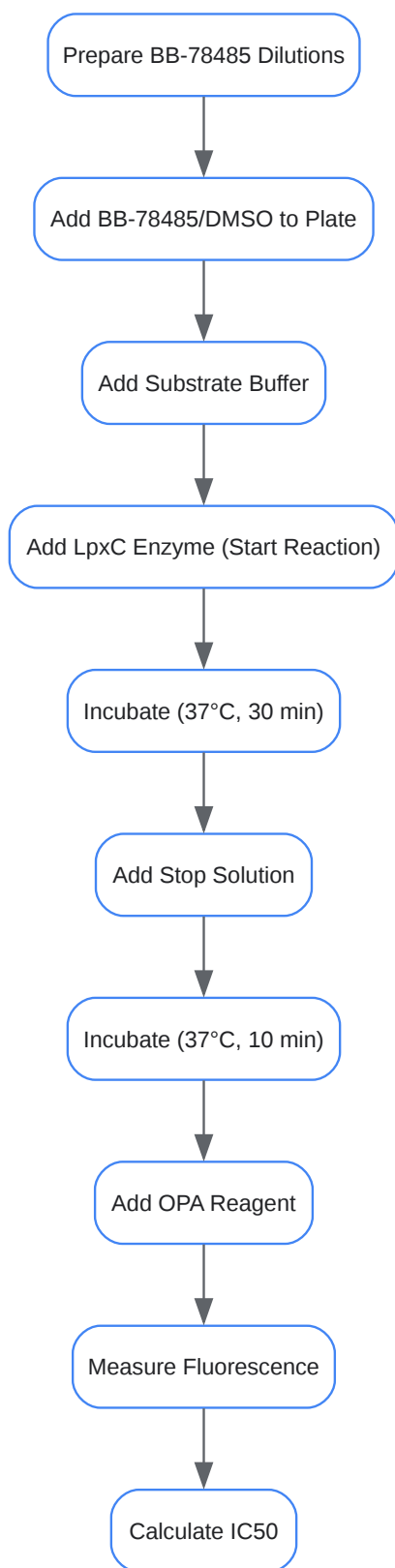
**BB-78485** has demonstrated potent in vitro activity against a variety of Gram-negative bacteria. The following table summarizes its inhibitory activity.

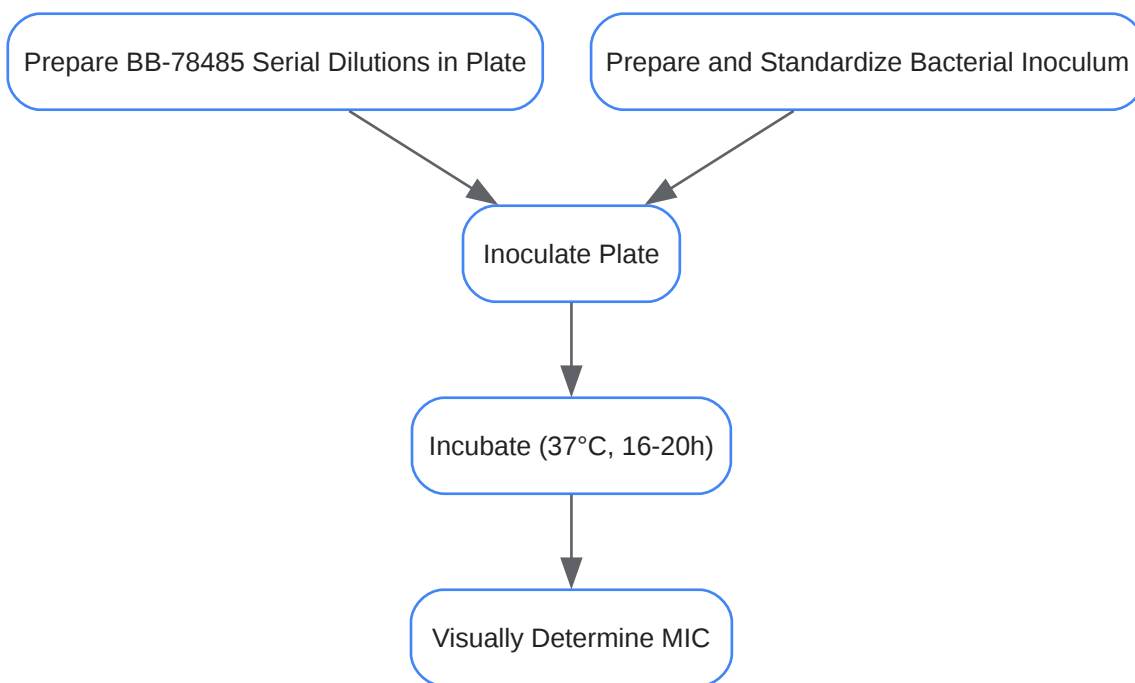
Parameter	Organism	Value	Reference
IC <sub>50</sub>	Escherichia coli LpxC	160 ± 70 nM	
Dissociation Constant (K <sub>i</sub> )	Escherichia coli LpxC	20 nM	[3][6]
MIC	Escherichia coli	1 µg/mL	[7]
Escherichia coli D22 (lpxC101)	< 0.1 µg/mL	[4]	
Serratia marcescens	2-4 µg/mL	[7]	
Burkholderia cepacia	2-4 µg/mL	[7]	
Klebsiella pneumoniae	2-4 µg/mL	[7]	
Haemophilus influenzae	2-4 µg/mL		
Pseudomonas aeruginosa	>32 µg/mL	[7]	
Pseudomonas aeruginosa (semipermeable strain)	4 µg/mL	[7]	

## Signaling Pathway and Resistance

The primary signaling pathway affected by **BB-78485** is the lipid A biosynthetic pathway. Inhibition of LpxC leads to a depletion of lipid A and its precursors, disrupting the formation of the outer membrane. Resistance to **BB-78485** can emerge through mutations in the lpxC gene, which can alter the drug-binding site.[4] More commonly, resistance arises from mutations in the fabZ gene.[4][8] FabZ is a key enzyme in fatty acid biosynthesis and its alteration is thought to rebalance the flux of precursors towards lipid A synthesis, compensating for the LpxC inhibition.[9][8]







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- To cite this document: BenchChem. [BB-78485: A Potent Research Tool for Targeting Gram-Negative Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667829#how-to-use-bb-78485-as-a-research-tool-compound]

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